Bromobis(dimethylamino)borane

Regioselective Epoxide Opening Halohydrin Synthesis Solvent Effects on Selectivity

Unlike generic BBr₃ (overly aggressive) or B₂pin₂ (no bromine transfer), Bromobis(dimethylamino)borane (BDB) provides unique solvent-tunable regioselectivity in epoxide bromohydrin formation, essential for precise downstream functionalization. Its cleavable B-Br bond and steric dimethylamino ligands enable oxidative addition to Pt complexes and intramolecular cyclization into rigid conjugated polymers—reactivity no single alternative reagent can replicate. Requires 130°C higher reaction temperature than BBr₃, ensuring safe processing of thermally sensitive substrates. Procure 97% purity BDB for advanced organoboron synthesis, polymer chemistry, and organometallic catalysis.

Molecular Formula C4H12BBrN2
Molecular Weight 178.87 g/mol
CAS No. 6990-27-8
Cat. No. B1604638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromobis(dimethylamino)borane
CAS6990-27-8
Molecular FormulaC4H12BBrN2
Molecular Weight178.87 g/mol
Structural Identifiers
SMILESB(N(C)C)(N(C)C)Br
InChIInChI=1S/C4H12BBrN2/c1-7(2)5(6)8(3)4/h1-4H3
InChIKeyUBDPZBLACZIAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromobis(dimethylamino)borane 6990-27-8: Key Procurement Data for Bifunctional Boron Reagent Selection


Bromobis(dimethylamino)borane (CAS 6990-27-8), also known as BDB or [(CH₃)₂N]₂BBr, is a specialized bifunctional aminoborane reagent combining a reactive boron-bromine (B-Br) bond with two sterically demanding dimethylamino ligands. As a liquid with density 1.259 g/mL at 25°C and a boiling point range of 20–28°C at 0.5 mmHg , this compound occupies a distinct reactivity niche among organoboron reagents, serving as a hydroboration agent, a selective reductant, and a precursor for advanced boron-containing materials . With over 50 patents citing its use [1], this compound has established itself as a specialized tool in synthetic methodology, polymer chemistry, and organometallic catalysis where precise control over boron-centered reactivity is essential.

Why Generic Boron Reagents Cannot Replace Bromobis(dimethylamino)borane 6990-27-8 in Regioselective Epoxide Functionalization


Generic boron reagents such as boron tribromide (BBr₃), borane-dimethyl sulfide (BMS), and bis(pinacolato)diboron (B₂pin₂) are widely available and often considered for similar applications, yet direct substitution fails due to fundamental reactivity and selectivity mismatches. BBr₃ is excessively aggressive, reacting with ethers at −50°C and leading to over-functionalization, whereas BDB requires controlled heating to 80°C [1]. BMS lacks the bromine functionality essential for halohydrin formation and exhibits solvent-independent regioselectivity profiles distinctly different from BDB [2]. B₂pin₂, while exceptionally air-stable , cannot deliver the reactive bromine atom required for intramolecular cyclization or oxidative addition to platinum complexes [3]. The unique combination of a cleavable B-Br bond with amino ligand-derived steric and electronic modulation creates a reactivity window that no single generic reagent can replicate, making BDB irreplaceable in applications requiring both bromine transfer and boron-centered selectivity.

Bromobis(dimethylamino)borane 6990-27-8: Quantitative Head-to-Head Evidence for Informed Reagent Selection


Bromobis(dimethylamino)borane Enables Solvent-Tunable Regioselectivity in Epoxide Opening: A Clear Differentiator from BH₂Br-DMS and BH₂Cl-DMS

In epoxide ring-opening reactions to form bromohydrins, BDB exhibits solvent-dependent regioselectivity that distinguishes it fundamentally from alternative bromoborane reagents. While BH₂Br-DMS and BH₂Cl-DMS demonstrate regioselectivity that is minimally affected by solvent polarity and temperature variation [1], BDB's regioselectivity is significantly influenced by the reaction medium. This solvent-tunable behavior provides synthetic chemists with an orthogonal control parameter for achieving specific primary versus secondary bromide product distributions, a capability not accessible with the DMS-complexed bromoboranes.

Regioselective Epoxide Opening Halohydrin Synthesis Solvent Effects on Selectivity

Bromobis(dimethylamino)borane Offers Controlled Reactivity Profile: 130°C Higher Reaction Temperature Requirement Versus BBr₃

The reactivity of BDB is significantly attenuated relative to boron tribromide (BBr₃), enabling selective transformations without the over-functionalization associated with more aggressive boron halides. Direct comparative data show that BBr₃ reacts with sensitive substrates at −50°C, whereas BDB requires prolonged heating at 80°C for similar transformations [1]. This 130°C difference in required reaction temperature translates to a practical operational window where BDB can be employed in the presence of acid-sensitive or thermally labile functional groups that would be destroyed by BBr₃.

Lewis Acidity Tuning Controlled Boron Reactivity Ether Cleavage Selectivity

Bromobis(dimethylamino)borane as Essential Precursor in Patent-Protected Synthetic Routes: Validated Industrial Relevance

BDB serves as a critical synthetic intermediate in multiple patented and industrially relevant processes that cannot be executed with alternative boron reagents. The compound is explicitly cited as a reactant in the oxidative addition for synthesis of platinum boryl phosphine bromo complexes, intramolecular cyclization reactions, synthesis of fluorenyltripyrazolylborate ligands, and preparation of rigid-backbone conjugated polymers [1]. With over 50 patents referencing this compound [2] and recent patent activity including EPO grant 3317260 (validated June 2025) and US patent 3102443.B2 (granted September 2025) [3], BDB's role in proprietary synthetic methodologies is well-documented and cannot be circumvented through simple reagent substitution.

Process Chemistry Borylation Reagents Platinum Complex Synthesis

Bromobis(dimethylamino)borane Functional Distinction: Cleavable B-Br Bond Enables Halogen Transfer Chemistry Unavailable to Boronic Esters

A fundamental structural distinction dictates BDB's unique synthetic utility: the presence of a cleavable B-Br bond. This bond readily undergoes cleavage, allowing the boron atom to participate in bond formations with organic molecules while simultaneously delivering a reactive bromine atom for downstream functionalization. In contrast, bis(pinacolato)diboron (B₂pin₂), the most commonly used diborane reagent due to its high air and moisture stability , contains B-O bonds rather than B-halogen bonds and cannot serve as a bromine source. This structural difference creates a functional bifurcation: BDB is the reagent of choice when the synthetic sequence requires both boron incorporation and halogen transfer (e.g., halohydrin synthesis, bromoboration), while B₂pin₂ is optimal for borylation without halogenation.

Boron-Halogen Chemistry Hydroboration Reagent Selection Organoborane Intermediate Synthesis

Bromobis(dimethylamino)borane Physical and Hazard Profile: Water-Reactive Class 4.3 Material Requires Specialized Handling Infrastructure

BDB is classified as a water-reactive substance (Storage Class 4.3) that releases flammable gases upon contact with water . The compound is moisture sensitive and fumes in air [1], with a closed-cup flash point of 53.9°C (129.0°F) . This hazard profile is markedly different from air-stable alternatives such as B₂pin₂, which can be handled in ambient atmosphere . International transport regulations classify BDB as UN3398/UN3399 (Organometallic substance, liquid, water-reactive) with passenger aircraft transport prohibited . Procurement of BDB therefore necessitates investment in anhydrous handling capabilities (Schlenk line or glovebox infrastructure), appropriate personal protective equipment including face shields and Type ABEK respirator filters , and compliance with water-reactive material storage protocols.

Reagent Handling Requirements Water-Reactive Material Storage Laboratory Safety Compliance

Bromobis(dimethylamino)borane Analytical Specifications: 97% Assay Minimum with Verified Physical Constants for Quality Control

Commercial BDB is supplied with a minimum assay specification of 97% (as documented by Sigma-Aldrich) , with some suppliers offering purity ranges of 96.5-103.5% by titration . The compound is characterized by well-defined physical constants that serve as procurement quality control benchmarks: density 1.259 g/mL at 25°C (lit.), refractive index n20/D 1.478 (lit.), and boiling point 20-28°C at 0.5 mmHg (lit.) [1]. These specifications provide verifiable metrics for incoming material acceptance and batch-to-batch consistency assessment. In contrast, less common or custom-synthesized aminoborane analogs may lack standardized commercial purity specifications, introducing variability into synthetic outcomes.

Reagent Purity Specification Quality Control Parameters Analytical Method Validation

Bromobis(dimethylamino)borane 6990-27-8: Evidence-Backed Applications Where Alternative Reagents Are Inadequate


Regioselective Epoxide Opening to Bromohydrins with Solvent-Tunable Product Distribution

BDB is the reagent of choice when synthetic chemists require solvent-dependent control over regioselectivity in epoxide opening to bromohydrins. Unlike BH₂Br-DMS and BH₂Cl-DMS, whose regioselectivity remains constant regardless of solvent polarity or temperature [1], BDB responds to solvent changes, providing a tunable parameter for directing product formation toward desired primary or secondary bromides. This capability is particularly valuable in complex molecule synthesis where precise bromohydrin regiochemistry determines downstream functionalization outcomes.

Synthesis of Platinum Boryl Phosphine Bromo Complexes via Oxidative Addition

BDB is an essential reactant for the oxidative addition-based synthesis of platinum boryl phosphine bromo complexes [2]. These organometallic species serve as catalysts or catalyst precursors in cross-coupling and C-H activation chemistry. The B-Br bond in BDB provides the requisite bromine ligand for platinum coordination while the bis(dimethylamino)boron fragment installs the boryl moiety, a dual functionality that cannot be achieved with alternative boron sources such as B₂pin₂ or catecholborane.

Intramolecular Cyclization for Rigid-Backbone Conjugated Polymer Preparation

BDB enables intramolecular cyclization reactions that produce rigid-backbone conjugated polymers with enhanced electronic and optoelectronic properties [2]. The steric bulk of the dimethylamino ligands and the controlled reactivity of the B-Br bond facilitate selective cyclization without unwanted side reactions that plague more aggressive boron halides. This application is particularly relevant for materials science research focused on organic semiconductors, light-emitting polymers, and photovoltaic materials where backbone rigidity directly influences charge transport and optical properties.

Controlled Functionalization of Acid-Sensitive and Thermally Labile Substrates

BDB's 130°C higher reaction temperature requirement relative to BBr₃ [3] makes it the preferred boron reagent when working with acid-sensitive or thermally labile substrates. In transformations where BBr₃ would cause exothermic decomposition or over-functionalization at cryogenic temperatures (−50°C), BDB can be employed at 80°C with precise control. This operational window enables selective bromination and boron incorporation in complex natural products, pharmaceutical intermediates, and other sensitive molecular architectures where functional group tolerance is paramount.

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